({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Formation of the 4-fluorobenzyl ether: This step involves the reaction of 4-fluorobenzyl alcohol with a suitable benzyl halide under basic conditions to form the ether linkage.
Introduction of the tetrazole group: The tetrazole moiety is introduced via a cycloaddition reaction between an azide and a nitrile compound.
Thioether formation: The thioether linkage is formed by reacting a thiol with a suitable alkyl halide.
Final amine formation: The final step involves the coupling of the intermediate compounds to form the desired amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Biological Research: The compound could be used as a tool to study various biochemical processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine
- **N-{2-[(4-bromobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine
Uniqueness
({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C19H22FN5OS |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H22FN5OS/c1-25-19(22-23-24-25)27-12-4-11-21-13-16-5-2-3-6-18(16)26-14-15-7-9-17(20)10-8-15/h2-3,5-10,21H,4,11-14H2,1H3 |
InChI Key |
SNUJETYDFBPRAJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)F |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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